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An In-Depth Technical Guide to the Structure and Chemical Properties of LEO 134310

For Researchers, Scientists, and Drug Development Professionals

Abstract
LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed

for topical administration. Its unique chemical structure incorporates a "soft" drug design,

leading to rapid metabolism and reduced systemic side effects compared to traditional

corticosteroids. This document provides a comprehensive overview of the structure, chemical

properties, and pharmacological characteristics of LEO 134310, based on publicly available

data. It includes a summary of its binding affinity, functional activity, metabolic stability, and

selectivity profile. Detailed methodologies for key in vitro assays are presented, along with

diagrams illustrating its mechanism of action and experimental workflows.

Chemical Structure and Properties
LEO 134310 is a complex organic molecule characterized by a gamma-hydroxy-butyrolactone

moiety attached to a substituted aromatic core containing a benzoate ester and two amide

linkages.[1] This design incorporates a "soft spot" at the lactone bond, rendering the molecule

susceptible to rapid enzymatic hydrolysis in the bloodstream.[1]

Table 1: Physicochemical Properties of LEO 134310 and its Major Metabolite, LEO 134998
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Property LEO 134310 LEO 134998 (Metabolite)

Molecular Weight ( g/mol ) 525.5 543.5

logP 3.1 2.5

Hydrogen Bond Donors 2 3

Hydrogen Bond Acceptors 8 9

Polar Surface Area (Å²) 134 154

Data sourced from Eirefelt et al., 2022.[1]

Proposed Chemical Synthesis
While the specific synthetic route for LEO 134310 has not been publicly disclosed, a plausible

pathway can be proposed based on the synthesis of structurally related compounds. The

synthesis would likely involve a multi-step process culminating in the esterification of a

substituted benzoic acid with a functionalized propanol derivative, followed by the introduction

of the gamma-hydroxy-butyrolactone group.

Pharmacological Properties
LEO 134310 is a potent and selective agonist of the glucocorticoid receptor.[1] Its

pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Glucocorticoid Receptor Binding Affinity
LEO 134310 exhibits high affinity for the glucocorticoid receptor. In a competitive binding

assay, it demonstrated an EC50 of 14 nM.[1]

Table 2: In Vitro Pharmacological Activity of LEO 134310
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Assay Parameter LEO 134310

GR Binding EC50 (nM) 14

GR Transrepression (NF-κB) EC50 (nM) 1.2

GR Transactivation (GRE) EC50 (nM) 410

Data sourced from Eirefelt et al., 2022.[1]

Functional Activity: Transrepression and Transactivation
Glucocorticoid receptor agonists exert their anti-inflammatory effects primarily through

transrepression of pro-inflammatory genes (e.g., those regulated by NF-κB), while many side

effects are associated with the transactivation of other genes (via glucocorticoid response

elements, GREs). LEO 134310 demonstrates a favorable profile with potent transrepression

activity and significantly lower transactivation potential.[1]

In Vitro Metabolism and Stability
A key feature of LEO 134310 is its rapid metabolism. It is quickly hydrolyzed in whole blood

and hepatocytes from various species, including humans.[1] The primary metabolite, LEO

134998, is formed by the opening of the lactone ring and exhibits significantly reduced GR

activity.[1]

Table 3: In Vitro Metabolic Stability of LEO 134310
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Matrix Species Half-life (t½, min)

Whole Blood Human 4.4

Minipig 1.8

Dog 1.2

Rat 1.1

Mouse 1.0

Hepatocytes Human 13

Minipig 14

Dog 1.5

Rat 1.6

Mouse 1.9

Data sourced from Eirefelt et al., 2022.[1]

Selectivity Profile
LEO 134310 is highly selective for the glucocorticoid receptor. It has been shown to have no

significant agonist or antagonist activity on the mineralocorticoid receptor (MR) and a panel of

other nuclear hormone receptors.[1] This high selectivity is expected to contribute to a better

safety profile, as off-target effects on other receptors are minimized.

Experimental Protocols
The following sections describe the general methodologies for the key experiments used to

characterize LEO 134310. Note that specific details of the protocols used for LEO 134310
have not been fully disclosed in the public domain.

Glucocorticoid Receptor Binding Assay (Competitive
Fluorescence Polarization)
Objective: To determine the binding affinity of LEO 134310 to the glucocorticoid receptor.
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Methodology:

Reagents: Recombinant human GR protein, a fluorescently labeled GR ligand (tracer), and

the test compound (LEO 134310).

Procedure: A constant concentration of the GR protein and the fluorescent tracer are

incubated in a microplate. Serial dilutions of LEO 134310 are added to the wells.

Mechanism: Unlabeled LEO 134310 competes with the fluorescent tracer for binding to the

GR. When the tracer is bound to the larger GR protein, it tumbles slowly in solution, resulting

in a high fluorescence polarization signal. When displaced by LEO 134310, the free tracer

tumbles more rapidly, leading to a low polarization signal.

Data Analysis: The decrease in fluorescence polarization is measured as a function of the

LEO 134310 concentration. The EC50 value, the concentration of LEO 134310 that

displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-

response curve.

GR Transactivation and Transrepression Assays
(Reporter Gene Assays)
Objective: To measure the functional activity of LEO 134310 as a GR agonist in terms of its

ability to activate (transactivate) or repress (transrepress) gene expression.

Methodology:

Cell Line: A human cell line (e.g., HeLa or A549) is used.

Reporter Constructs:

Transactivation: Cells are transfected with a plasmid containing a luciferase reporter gene

under the control of a promoter with multiple glucocorticoid response elements (GREs).

Transrepression: Cells are transfected with a plasmid containing a luciferase reporter gene

driven by a promoter that is activated by NF-κB.

Procedure:
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Transactivation: Transfected cells are treated with varying concentrations of LEO 134310.

Transrepression: Transfected cells are stimulated with an inflammatory agent (e.g., TNF-α

or IL-1β) to activate NF-κB, in the presence of varying concentrations of LEO 134310.

Data Analysis: After incubation, the cells are lysed, and luciferase activity is measured using

a luminometer. The EC50 values for transactivation and transrepression are calculated from

the dose-response curves.

In Vitro Metabolism Assay (Hepatocytes and Whole
Blood)
Objective: To assess the metabolic stability of LEO 134310.

Methodology:

Matrices: Freshly isolated hepatocytes or whole blood from different species.

Procedure: LEO 134310 is incubated with the biological matrix at 37°C. Aliquots are taken at

various time points.

Sample Processing: The reactions are quenched (e.g., with acetonitrile), and the samples

are processed to remove proteins.

Analysis: The concentration of the remaining LEO 134310 at each time point is quantified

using liquid chromatography-mass spectrometry (LC-MS).

Data Analysis: The half-life (t½) of LEO 134310 in each matrix is determined from the rate of

its disappearance over time.

Visualizations
Signaling Pathway of LEO 134310
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Caption: Glucocorticoid Receptor Signaling Pathway of LEO 134310.

Experimental Workflow for In Vitro Characterization
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Caption: General Experimental Workflow for LEO 134310 Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10827878#structure-and-chemical-properties-of-leo-
134310]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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